molecular formula C23H24N2O7S B2515290 Ethyl 4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-67-7

Ethyl 4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2515290
CAS RN: 899728-67-7
M. Wt: 472.51
InChI Key: DVBWPOPNUGDZRE-UHFFFAOYSA-N
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Description

The compound , Ethyl 4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate, is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs and potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions that can include the condensation of various starting materials. For instance, a series of ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates were synthesized using sodium diethyloxalylacetate, an aromatic aldehyde, and 4-aminobenzenesulfonamide . Another synthesis method under ultrasound irradiation was used to create ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates from ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates and 2,4-dichlorophenyl hydrazine hydrochloride, which significantly reduced reaction times . These methods suggest that the synthesis of the compound would likely involve similar multi-step reactions with careful control of conditions to achieve the desired regioselectivity and yields.

Molecular Structure Analysis

The molecular structure of related compounds has been established using various spectroscopic techniques such as IR, PMR spectroscopy, and mass spectrometry . Additionally, crystallographic data has supported the structure of ethyl 1H-pyrazole-3-carboxylates . For the compound Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, quantum chemical calculations were used to evaluate its formation and properties, indicating that the reaction is exothermic and spontaneous at room temperature . These analyses are crucial for confirming the structure of the compound and understanding its stability and reactivity.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied using theoretical calculations. For example, the vibrational analysis of a pyrrole derivative indicated the formation of dimers in the solid state through hydrogen bonding . The "atoms in molecules" (AIM) theory was used to analyze topological parameters, and the interaction energies of dimer formation were calculated using DFT and AIM, confirming the presence of resonance-assisted hydrogen bonding . These studies provide insights into the potential reactivity and interactions of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from experimental and computational studies. The thermodynamic parameters suggest favorable formation conditions, while the electrophilicity index indicates that these molecules are strong electrophiles . Local reactivity descriptors such as Fukui functions, softness, and electrophilicity indices have been used to determine reactive sites within the molecules . These properties are essential for predicting the behavior of the compound under different conditions and its potential biological activity.

Scientific Research Applications

Four-Component Tandem Protocol for Stereoselective Synthesis

Ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate/ethyl 2-[(2-ethoxy-2-oxoethyl)sulfonyl]acetate, aromatic aldehyde, and pyrrolidine undergo a four-component tandem reaction to yield ethyl 3-aroyl-1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1-carboxylates/diethyl 1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1,3-dicarboxylates. This reaction is notable for its high stereoselectivity and good yields (Indumathi, Kumar, & Perumal, 2007).

Transformations of Dimethyl Acetone-1,3-dicarboxylate

Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, prepared from dimethyl acetone-1,3-dicarboxylate, sulfuryl chloride, and thiourea, can be transformed in two steps into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates (Žugelj et al., 2009).

Syntheses of Metabolites of Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603)

Efficient syntheses of metabolites of TAK-603 have been achieved, involving the use of methanesulfonyl as a protective group for phenolic hydroxy in Friedel–Crafts reactions and the Krohnke reaction to form a novel compound (Mizuno et al., 2006).

Antimicrobial Activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds

Ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate condenses with 6-methyl-2-oxo-4subsituted phenyl-1,2,3,4-tetrahydro pyrimidine-5-carbohydrazide to yield compounds that have been evaluated for their antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

properties

IUPAC Name

ethyl 4-(4-methoxy-2,5-dimethylphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O7S/c1-6-31-23(27)22-19(13-21(26)25(24-22)17-10-8-7-9-14(17)2)32-33(28,29)20-12-15(3)18(30-5)11-16(20)4/h7-13H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBWPOPNUGDZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2C)OC)C)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

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